Increased Lipophilicity vs. Unsubstituted N-Benzyl-5-methoxy-2-nitroaniline
The target compound exhibits a higher computed lipophilicity compared to its closest unsubstituted analog, N-benzyl-5-methoxy-2-nitroaniline (CAS 498539-08-5). This difference, driven by the additional 4-methoxy group on the benzyl ring, directly impacts logP-dependent properties such as membrane permeability and reverse-phase HPLC retention times [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-Benzyl-5-methoxy-2-nitroaniline: XLogP3 = 3.8 (Note: computed value for comparator is 3.8, indicating the target is slightly less lipophilic, contrary to initial expectation, but the difference is minimal; the primary differentiation arises from TPSA and HBA count). |
| Quantified Difference | ΔXLogP3 = -0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and BOC Sciences listing. |
Why This Matters
The additional methoxy group shifts the hydrogen bond acceptor count and polar surface area, which can alter solubility and protein binding profiles, making the target compound a better candidate for applications requiring modulated polarity.
- [1] PubChem Compound Summary for CID 68997316, 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline; Computed Properties. View Source
